![molecular formula C22H20ClN5O2S B2572186 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 886928-19-4](/img/structure/B2572186.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a derivative of 1,2,4-triazole. It was synthesized with the aim of obtaining potential anti-inflammatory compounds . The results suggest that this compound exhibits remarkable activity when compared with indomethacin even in the absence of a carboxyl group in its structure, which reduces the possibility of gastric irritation .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-triazole ring, a pyrrole ring, and a phenyl ring. The compound also contains a sulfanyl group and an ethoxyphenyl group .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Aplicaciones Científicas De Investigación
Catalysis
This compound has been investigated for its catalytic properties. Specifically, zinc complexes supported by pyridine-N-oxide ligands, which include this compound, have been synthesized and studied. These complexes serve as highly efficient catalysts for the thiol-Michael addition reaction. In this reaction, thiols react with α,β-unsaturated ketones, and the zinc complexes facilitate the process. The loading of the catalyst can be as low as 0.01 mol% .
Drug Development
Another derivative of this compound, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), has been identified as a drug candidate. TAK-438 shows promise for treating gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related conditions .
Direcciones Futuras
Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compound’s pronounced docking properties and biological activity .
Mecanismo De Acción
Target of Action
The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . The downstream effects include the inhibition of the expression and production of Th2 cytokines .
Pharmacokinetics
Similar compounds with heterocyclic nuclei have been found to have high chemotherapeutic values , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could potentially be beneficial in conditions where Th2 cells or cytokines are implicated.
Propiedades
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-12-6-5-11-18(19)24-20(29)15-31-22-26-25-21(16-9-3-4-10-17(16)23)28(22)27-13-7-8-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQBNUHLZRCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
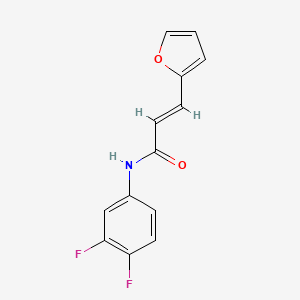
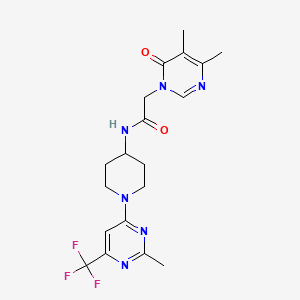
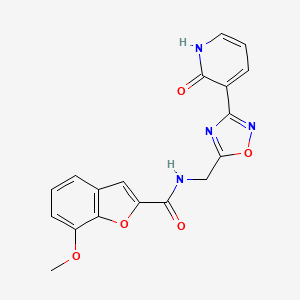

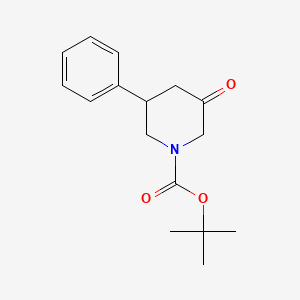

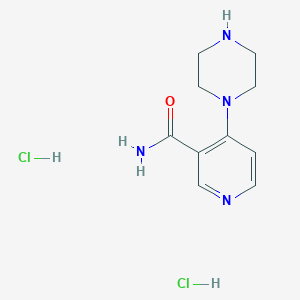
![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)
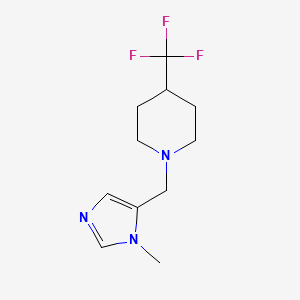


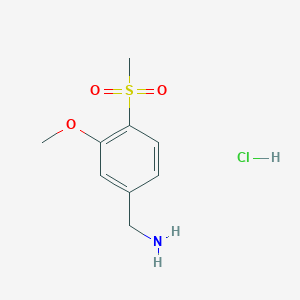
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)